5,5-Dimethyl-2-pentyl-1,3-dioxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

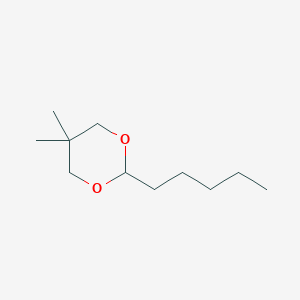

5,5-Dimethyl-2-pentyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

Dioxane Derivatives in Organic Reactions:

5,5-Dimethyl-2-pentyl-1,3-dioxane is utilized as a solvent and a reagent in organic synthesis. Its structure allows it to participate in acetalization reactions, where it can stabilize reactive intermediates. Dioxanes are often employed for protecting carbonyl groups during chemical transformations due to their ability to form stable cyclic acetals. This property is particularly useful in multi-step synthetic processes where selective protection of functional groups is required .

Catalysis and Reaction Medium:

Research has shown that dioxane derivatives can act as effective solvents for various catalytic reactions. For instance, they have been used in acid-catalyzed dehydration reactions that yield multiple products simultaneously without cross-reactivity . This characteristic makes them valuable in synthetic organic chemistry where efficiency and selectivity are crucial.

Fragrance and Flavor Industry

Fragrance Characteristics:

this compound possesses distinctive olfactory properties that make it suitable for use in the fragrance industry. It is noted for its strong chamomile and fruity scent with hints of minty and green notes . This versatility allows it to be incorporated into various fragrance formulations, enhancing the complexity and appeal of perfumes.

Flavoring Agent:

In addition to fragrances, this compound is also utilized as a flavoring agent due to its pleasant aroma profile. Its application in food products is governed by regulatory standards ensuring safety and quality .

Pharmaceutical Research

Potential Therapeutic Applications:

Emerging research indicates that compounds similar to this compound may exhibit biological activity relevant to pharmaceutical applications. Studies on dioxanes have highlighted their potential as lead compounds for developing novel therapies against diseases such as leishmaniasis. The mechanisms involved include the generation of reactive oxygen species that inhibit pathogen growth .

In Vitro Studies:

Preliminary investigations into the pharmacological properties of dioxane derivatives have shown promising results in vitro. These studies are critical for understanding how such compounds can be optimized for therapeutic use against specific diseases .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a solvent and reagent; stabilizes intermediates in acetalization reactions |

| Fragrance Industry | Provides chamomile and fruity notes; enhances perfume formulations |

| Flavoring Agent | Incorporated into food products; regulated for safety |

| Pharmaceutical Research | Potential lead compound for therapies; shows activity against pathogens like Leishmania |

Case Study 1: Acetalization Reactions

In a study examining the efficiency of this compound in acetalization reactions, researchers found that its use significantly improved yields compared to traditional solvents. The reaction conditions allowed for the protection of sensitive functional groups without degradation .

Case Study 2: Fragrance Formulation

A formulation study demonstrated that incorporating this compound into a floral fragrance blend enhanced overall scent complexity while maintaining stability over time. The compound's unique odor profile contributed positively to consumer acceptance during sensory evaluations .

Eigenschaften

CAS-Nummer |

13273-89-7 |

|---|---|

Molekularformel |

C11H22O2 |

Molekulargewicht |

186.29 g/mol |

IUPAC-Name |

5,5-dimethyl-2-pentyl-1,3-dioxane |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |

InChI-Schlüssel |

CGNHGBLPANXVRL-UHFFFAOYSA-N |

SMILES |

CCCCCC1OCC(CO1)(C)C |

Kanonische SMILES |

CCCCCC1OCC(CO1)(C)C |

Key on ui other cas no. |

13273-89-7 |

Synonyme |

5,5-dimethyl-2-pentyl-1,3-dioxane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.